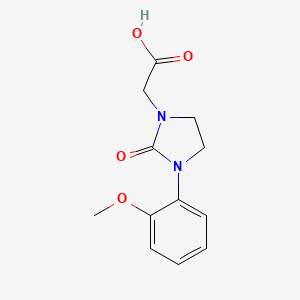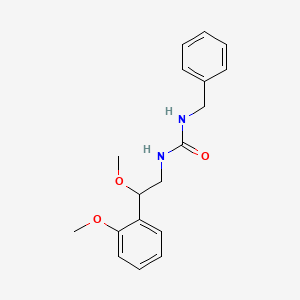![molecular formula C9H6F3N3O B2987596 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol CAS No. 522634-31-7](/img/structure/B2987596.png)
1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. It also contains a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the trifluoromethyl group. The triazole ring can participate in various reactions such as substitutions, while the trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity and potentially its membrane permeability .Aplicaciones Científicas De Investigación
Catalytic Applications
Half-Sandwich Ruthenium(II) Complexes : The study on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based ligands highlighted their role in catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the significance of the triazole skeleton in catalysis. The coordination with Ru influenced the efficiency of these processes, underlining the utility of such complexes in catalysis (Saleem et al., 2013).
Antimicrobial Agents
Synthesis and Characterization of 1,2,3-Triazolyl Pyrazole Derivatives : New series of triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).
Organometallic Chemistry
Catalyst Activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes : The formation of complexes with 1,2,3-triazole and organochalcogen ligands and their application as catalysts for oxidation and transfer hydrogenation was investigated. These findings provide insights into the use of triazole-based ligands in organometallic catalysis (Saleem et al., 2014).
Fluorescent Dyes and Luminescent Materials
Highly Fluorescent Dyes Containing Pyrazolylpyrene Chromophore : The synthesis and characterization of fluorescent dyes based on pyrazolylpyrene (Pyrazoolympicene) chromophore were discussed. These compounds exhibited bright fluorescence and were suggested for sensing acidic environments, showcasing the utility of triazole derivatives in the development of fluorescent materials (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-8(16)14-15/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYZOFPWJPXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2987513.png)
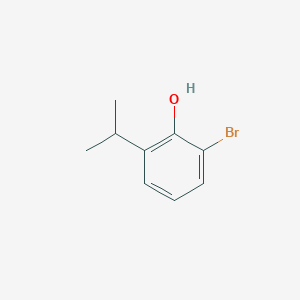
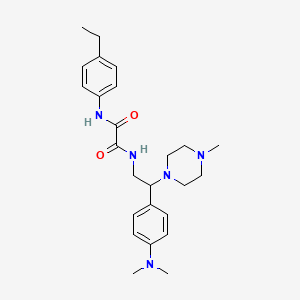
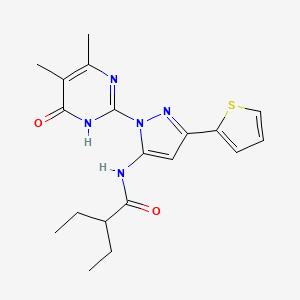
![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
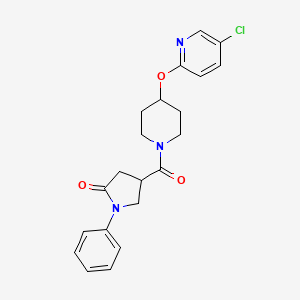
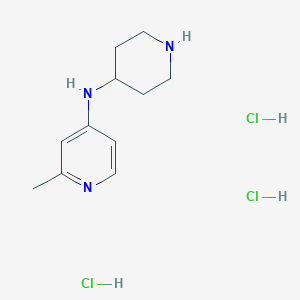
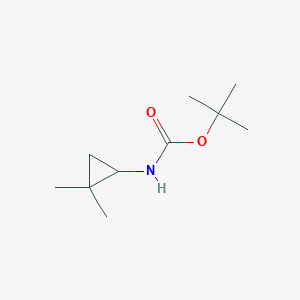
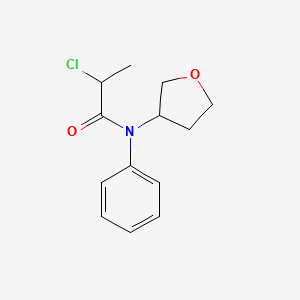
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
